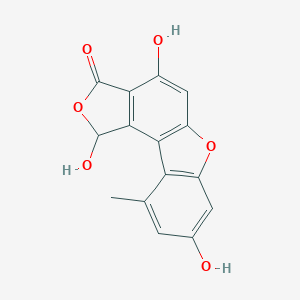

Alectosarmentin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

158599-52-1 |

|---|---|

Molecular Formula |

C15H10O6 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

1,4,8-trihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one |

InChI |

InChI=1S/C15H10O6/c1-5-2-6(16)3-8-10(5)12-9(20-8)4-7(17)11-13(12)15(19)21-14(11)18/h2-4,15-17,19H,1H3 |

InChI Key |

TVKXCLQORLILDK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C3=C(O2)C=C(C4=C3C(OC4=O)O)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(O2)C=C(C4=C3C(OC4=O)O)O)O |

Synonyms |

alectosarmentin |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Alectosarmentin

Elucidation of the Polyketide Biosynthesis Pathway

The structural backbone of alectosarmentin, like other dibenzofurans found in lichens, is assembled through the polyketide pathway. researchgate.netfrontiersin.org This pathway is a primary route for the synthesis of a vast array of aromatic compounds in fungi and plants. nih.govplos.org

The biosynthesis of dibenzofurans originates from the acetyl-malonate pathway. frontiersin.orgaustplants.com.authieme-connect.com This fundamental metabolic route utilizes acetyl coenzyme A (acetyl-CoA) as a starter unit and malonyl coenzyme A (malonyl-CoA) for chain extension. frontiersin.orgaustplants.com.au The formation of the polyketide chain occurs through a series of Claisen condensation reactions, where malonyl-CoA units are iteratively added, with each step involving a decarboxylation. austplants.com.au For dibenzofurans, this process typically involves the coupling of two phenolic units derived from the polyketide chain or the intramolecular condensation of a single long, folded polyketide unit. researchgate.net The resulting poly-β-keto chain is highly reactive and undergoes intramolecular cyclization and aromatization reactions to form the characteristic fused ring system of dibenzofurans. nih.govaustplants.com.au

Central to the acetyl-malonate pathway are the polyketide synthase (PKS) enzymes. frontiersin.orgthieme-connect.com These large, multifunctional enzyme complexes catalyze the stepwise condensation of acyl-CoA units to form the polyketide backbone. ebi.ac.ukwikipedia.org PKS enzymes are broadly classified into three types (I, II, and III), with those involved in lichen dibenzofuran (B1670420) biosynthesis typically being Type I or Type II PKSs. frontiersin.orgnih.govnih.gov

Type I PKSs are large, modular proteins where each module contains multiple domains responsible for one cycle of polyketide chain extension and modification. wikipedia.org

Type II PKSs consist of a complex of discrete, monofunctional proteins that are used iteratively to build the polyketide chain. nih.govplos.org

The minimal PKS module contains a ketosynthase (KS) domain, which catalyzes the carbon-carbon bond formation, and an acyl carrier protein (ACP) domain, which holds the growing polyketide chain. plos.orgwikipedia.org Following the synthesis of the polyketide chain by the PKS, a series of tailoring enzymes, such as cyclases, oxidases, and methyltransferases, modify the initial structure to produce the final, complex dibenzofuran, such as this compound.

| Enzyme/Protein Class | General Function in Dibenzofuran Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA units. frontiersin.orgthieme-connect.com |

| Ketosynthase (KS) | A core PKS domain that catalyzes the Claisen condensation reaction for chain elongation. wikipedia.org |

| Acyl Carrier Protein (ACP) | A PKS domain that covalently holds the growing polyketide chain via a phosphopantetheine arm. wikipedia.org |

| Cyclase/Aromatase | Catalyzes the intramolecular cyclization and aromatization of the linear polyketide chain to form the ring structures. nih.gov |

| Oxidase/Hydroxylase | Introduces hydroxyl groups onto the aromatic rings, a key step in creating the dibenzofuran structure and its derivatives. |

| O-Methyltransferase (OMT) | Transfers a methyl group to hydroxyl functions on the dibenzofuran scaffold. researchgate.net |

Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs)

In fungi and bacteria, the genes encoding the enzymes for a specific secondary metabolite pathway, including the PKS and tailoring enzymes, are typically located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). frontiersin.orgbiorxiv.org The identification of the BGC responsible for this compound production would involve sequencing the genome of Alectoria sarmentosa and using bioinformatics tools to mine for PKS-containing gene clusters.

While the specific BGC for this compound has not yet been reported in the scientific literature, the general approach is well-established. Researchers use software like antiSMASH or BiG-SCAPE to predict BGCs within genomic data. frontiersin.orgsecondarymetabolites.orggithub.com A putative this compound BGC would be expected to contain a PKS gene, alongside genes encoding tailoring enzymes like cytochrome P450 monooxygenases, reductases, and methyltransferases necessary to convert the initial polyketide product into the final lactol structure of this compound. Experimental validation, typically through gene knockout or heterologous expression of the entire BGC in a host organism, would be required to definitively link a specific cluster to this compound biosynthesis. nih.gov

Transcriptional and Translational Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated at both the transcriptional and translational levels to ensure it occurs at the appropriate time and in response to specific environmental or developmental signals. nih.govnih.gov

Transcriptional regulation is the primary control point, governing the conversion of DNA to mRNA. wikipedia.org The expression of BGCs is often controlled by specific transcription factors that bind to promoter regions within the cluster, activating or repressing the transcription of the biosynthetic genes in a coordinated manner. frontiersin.orgnih.gov These regulatory networks allow the organism to fine-tune the production of metabolites in response to stimuli such as nutrient availability, stress, or symbiotic interactions. nih.govfrontiersin.org While the specific transcription factors controlling the this compound BGC are unknown, studies on other fungal secondary metabolites suggest they are likely members of well-known transcription factor families like Zn(II)2Cys6 or bZIP.

Translational regulation provides an additional layer of control by modulating the rate at which mRNA is translated into protein. nih.govresearchgate.net This can involve mechanisms that affect mRNA stability, the efficiency of ribosome binding, or the rate of protein synthesis initiation. mdpi.comyoutube.com Such control allows for rapid changes in the levels of biosynthetic enzymes without the need for new gene transcription. researchgate.net The specific translational control mechanisms for this compound biosynthesis have not been investigated.

Comparative Genomics Approaches for Biosynthetic Pathway Prediction

In the absence of direct experimental data, comparative genomics offers a powerful predictive tool for identifying putative BGCs. genome.gov This approach involves comparing the genome of the producing organism, Alectoria sarmentosa, with the genomes of related, non-producing species. nih.gov The underlying principle is that the BGC responsible for producing a unique compound like this compound will be present in the producer's genome but absent, or significantly different, in the genomes of non-producers. nih.govfrontiersin.org

By aligning multiple genomes, researchers can identify regions of conserved gene order (synteny) and unique genomic islands. BGCs for secondary metabolites are often found in these unique, less-conserved regions. biorxiv.org This comparative analysis can narrow down the list of candidate BGCs predicted by genome mining tools, prioritizing them for further experimental validation. nih.gov While this strategy has been successfully applied to identify BGCs for other natural products, its specific application to uncover the this compound pathway has not been documented.

Ecological Significance and Biological Role of Alectosarmentin in the Natural Environment

Proposed Adaptive Functions in Lichen Thallus Survival

Lichens are composite organisms arising from a symbiotic relationship between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). austplants.com.auschlitzaudubon.org This partnership allows them to colonize a wide range of habitats, including extreme environments like arid deserts and freezing tundras. schlitzaudubon.orgpensoft.net The production of secondary metabolites, such as alectosarmentin, is a key adaptation for survival. austplants.com.au These compounds are not essential for the primary metabolism of the lichen but are crucial for dealing with the challenges of their environment. nih.govrsc.org

The ability of lichens to produce a diverse array of secondary metabolites is a testament to their evolutionary success. nih.gov These compounds, including this compound, are stored in the lichen thallus and are very stable once formed. austplants.com.au This stability ensures their long-term availability for various protective functions. The production of these metabolites can be influenced by environmental factors such as light, UV exposure, and temperature. austplants.com.au

The symbiotic relationship itself is a survival strategy. The fungus provides a protective structure for the photobiont, allowing it to live in drier conditions than it could on its own. schlitzaudubon.org In return, the photobiont supplies the fungus with nutrients produced through photosynthesis. austplants.com.au This collaboration, enhanced by the production of protective compounds like this compound, enables lichens to endure harsh conditions by entering a dormant state when necessary. schlitzaudubon.org

Role in Inter-organismal Interactions within Lichen Habitats

This compound and other lichen secondary metabolites are crucial mediators of interactions between the lichen and other organisms in its habitat. wikipedia.org These interactions can be with microorganisms, other plants, and herbivores.

One of the well-documented roles of this compound is its antimicrobial activity. nih.govresearchgate.net Research has shown that it is effective against various bacteria. austplants.com.au Specifically, this compound has demonstrated antibacterial activity against Staphylococcus aureus and Mycobacterium smegmatis. austplants.com.auresearchgate.net This antimicrobial property provides a chemical defense for the lichen, protecting it from pathogenic microorganisms in its environment. nih.govnih.govlibretexts.org The production of such compounds is a form of innate immunity for the lichen. nih.gov

| Microorganism | Activity of this compound |

| Staphylococcus aureus | Antibacterial austplants.com.auresearchgate.net |

| Mycobacterium smegmatis | Antibacterial austplants.com.auresearchgate.net |

Lichens, often growing in exposed locations, require protection from harmful ultraviolet (UV) radiation. researchgate.netplos.org Secondary metabolites play a vital role in this protection. rsc.orgplos.org While specific studies on the direct photoprotective role of this compound are not extensively detailed in the provided results, dibenzofurans as a class, to which this compound belongs, are known to have UV-screening properties. rsc.orgresearchgate.net These compounds are typically located in the cortex of the lichen, where they can act as a filter against UV radiation. austplants.com.au This protection is crucial for the photosynthetic partner (photobiont) within the lichen. plos.org The synthesis of such protective pigments can be induced by UV-B radiation, indicating an adaptive response to environmental stress. researchgate.net

Allelopathy is the phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. weebly.comnih.gov Lichen secondary metabolites are known to have allelopathic effects, which can be a significant factor in shaping plant communities. weebly.comtandfonline.com These chemicals can be released into the environment through leaching from the lichen thallus. weebly.com

The allelopathic properties of lichen compounds can inhibit the germination and growth of other plants, giving the lichen a competitive advantage for resources like light and space. weebly.comresearchgate.netmdpi.com While the specific allelopathic effects of this compound have not been singled out in the search results, the general role of lichen secondary metabolites in allelopathy is well-established. tandfonline.com This chemical interference can impact the structure of the surrounding ecosystem. nih.govresearchgate.net

Evolutionary Implications of this compound Production

The ability to synthesize this compound and other secondary metabolites has significant evolutionary implications for lichens. The genetic basis for the production of these compounds lies in complex biosynthetic pathways, such as the polyketide synthase (PKS) pathways. nih.govresearchgate.net The diversity of these compounds suggests a long history of co-evolution between the fungal and algal partners, leading to unique metabolic capabilities. nih.gov

The production of these defensive and protective compounds is likely a key factor in the evolutionary success and diversification of lichens. researchgate.net By providing protection against microbial attack, UV radiation, and competing plants, these metabolites have allowed lichens to colonize and thrive in a vast range of ecological niches. The study of the genetic regulation of these pathways is still in its early stages but holds the key to understanding the evolutionary history of these fascinating symbiotic organisms. researchgate.net The presence of these compounds in lichens can be seen as an evolutionary adaptation to a terrestrial lifestyle with its associated stresses. austplants.com.au

Preclinical Biological Activities of Alectosarmentin

Antimicrobial Activity Profile

Alectosarmentin is one of several antimicrobial compounds, including (-)-usnic acid and physodic acid, isolated from the lichen Alectoria sarmentosa. nih.govacs.org Its activity has been evaluated against various bacteria and fungi.

Studies have demonstrated the efficacy of this compound against Gram-positive and acid-fast bacteria. acs.org In a specific in vitro assay, this compound was tested against a panel of microorganisms to determine its minimum inhibitory concentration (MIC). acs.org

Against Mycobacterium smegmatis (ATCC 607), a non-pathogenic model organism for Mycobacterium tuberculosis, this compound showed notable activity. acs.orgfrontiersin.org It was also found to be active against the Gram-positive bacterium Staphylococcus aureus (ATCC 13709). acs.org However, the compound was reported to be inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa in the same study. acs.org

| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|---|

| Staphylococcus aureus | ATCC 13709 | Gram-positive | 12.5 |

| Mycobacterium smegmatis | ATCC 607 | Acid-fast | 6.25 |

| Escherichia coli | ATCC 9637 | Gram-negative | Inactive |

| Salmonella gallinarum | ATCC 9184 | Gram-negative | Inactive |

| Klebsiella pneumoniae | ATCC 10031 | Gram-negative | Inactive |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Inactive |

This compound has also been evaluated for its antifungal properties. Candida albicans is an opportunistic pathogenic yeast that is a common cause of fungal infections in humans. clevelandclinic.org

In an in vitro screening, this compound demonstrated activity against Candida albicans (ATCC 10231), with a determined Minimum Inhibitory Concentration (MIC) of 25 µg/mL. acs.org

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Candida albicans | ATCC 10231 | 25 |

Spectrum of Activity against Other Pathogenic Organisms

Current preclinical data primarily focuses on the antibacterial and antifungal activities of this compound. nih.govacs.org The available research indicates a selective spectrum, with pronounced activity against Gram-positive bacteria and certain fungi, while showing inactivity against the tested Gram-negative bacteria. acs.org There is limited information in the provided search results regarding its efficacy against other types of pathogenic organisms like viruses or parasites.

Comparison with Related Lichen Metabolites for Biological Activity

This compound was isolated from Alectoria sarmentosa alongside other known lichen metabolites, allowing for a direct comparison of their antimicrobial potencies under the same experimental conditions. acs.org The other active compounds isolated were (-)-usnic acid, physodic acid, and 8'-O-ethyl-β-alectoronic acid. nih.govacs.org

In comparative assays, (-)-usnic acid generally showed the most potent and broad activity against the tested microorganisms. acs.org For instance, against Staphylococcus aureus, (-)-usnic acid had a MIC of 3.125 µg/mL, which was more potent than this compound (12.5 µg/mL) and physodic acid (25 µg/mL). acs.org A similar trend was observed against Mycobacterium smegmatis, where (-)-usnic acid (MIC 1.56 µg/mL) was more active than this compound (MIC 6.25 µg/mL) and physodic acid (MIC 12.5 µg/mL). acs.org Against Candida albicans, both (-)-usnic acid and physodic acid had a MIC of 12.5 µg/mL, which was more potent than this compound (MIC 25 µg/mL). acs.org

Depsidones, like physodic acid, and dibenzofurans, like usnic acid and this compound, are major classes of lichen secondary metabolites known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. mdpi.comresearchgate.neteurekaselect.com The antimicrobial activity of these compounds is a well-documented aspect of lichen chemistry. scispace.comfrontierspartnerships.org

| Compound | S. aureus | M. smegmatis | C. albicans |

|---|---|---|---|

| This compound | 12.5 | 6.25 | 25 |

| (-)-Usnic acid | 3.125 | 1.56 | 12.5 |

| Physodic acid | 25 | 12.5 | 12.5 |

| 8'-O-ethyl-β-alectoronic acid | 50 | 25 | 50 |

Molecular Targets and Cellular Pathways of Alectosarmentin Preclinical Research

Identification of Putative Direct Molecular Targets

Direct molecular target identification for alectosarmentin is not extensively documented. The initial discovery highlighted its antimicrobial activity, suggesting that its targets may be proteins or enzymes essential for microbial survival. eurekaselect.comscispace.comacs.org For many natural products, molecular targets are often enzymes, receptors, or DNA. nih.govresearchgate.net

In the broader context of dibenzofurans, usnic acid has been shown to have a polypharmacological mode of action, interacting with multiple molecular targets. nih.govresearchgate.net Studies have indicated that usnic acid's targets often include metal cofactor-dependent enzymes in both bacterial and human cells. nih.govresearchgate.net One identified target for usnic acid is the 14-3-3 protein, an interaction that can modulate various signaling pathways related to cancer progression. acs.orgresearchgate.net Given the structural similarities among dibenzofurans, it is plausible that this compound could also interact with a range of protein targets, but specific experimental validation is required.

Analysis of this compound's Influence on Cellular Signaling Pathways (e.g., inflammation, cell proliferation)

Detailed studies on this compound's specific effects on inflammatory and cell proliferation pathways are limited. However, many lichen-derived secondary metabolites are known to possess anti-inflammatory, antioxidant, and antiproliferative properties. eurekaselect.comresearchgate.net

Inflammation: The anti-inflammatory potential of many natural compounds is often assessed through their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). d-nb.infonih.govmdpi.comphcogj.com For instance, the dibenzofuran (B1670420) (+)-iso-usnic acid has demonstrated anti-inflammatory activity by reducing NO levels in lipopolysaccharide (LPS)-stimulated macrophages. d-nb.info While this compound has been noted for its potential anti-inflammatory properties, specific studies detailing its impact on inflammatory signaling cascades such as NF-κB or MAPK pathways are not yet available. biozoojournals.roinsel.ch

Cell Proliferation: The antiproliferative activity of lichen metabolites is a significant area of cancer research. eurekaselect.comlekovitesirovine.rsnih.gov Usnic acid, a related dibenzofuran, has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and ovarian cancer cells. nih.govmdpi.com Its mechanisms involve the induction of apoptosis and the modulation of key signaling pathways such as Akt/mTOR, JNK, STAT3, and NF-κB. acs.orgresearchgate.netmdpi.com While this compound is listed among dibenzofurans with cytotoxic activities, the specific cell lines it affects and the signaling pathways it modulates to inhibit cell proliferation have not been thoroughly investigated. researchgate.netnih.govbenthamdirect.com

Investigation of Preclinical Mechanisms of Action in Cellular Models

Preclinical studies using cellular models are crucial for elucidating the mechanisms of action of bioactive compounds. sigmaaldrich.comnih.govneurofit.commdpi.com For this compound, early research focused on its antimicrobial activity against various pathogens. eurekaselect.comscispace.com

While specific cellular models for studying this compound's anti-inflammatory or antiproliferative effects are not detailed in the available literature, research on other lichen compounds provides a framework. For example, the anti-inflammatory effects of lichen extracts and their purified compounds have been studied in RAW 264.7 macrophage cells. d-nb.info Similarly, the cytotoxic and antiproliferative activities are often evaluated in a panel of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). nih.govmdpi.comtandfonline.com The cytotoxic activity of physodic acid, another lichen metabolite, was demonstrated against breast cancer cell lines. tandfonline.com Future research on this compound will likely employ similar cellular models to understand its bioactivity at the cellular level.

Proteomic and Metabolomic Approaches for Target Deconvolution

Proteomic and metabolomic approaches are powerful tools for identifying the molecular targets and understanding the systemic effects of natural products. nih.govresearchgate.net A chemical proteomic strategy was successfully used to identify the protein targets of usnic acid in both bacterial and human cells, revealing its interaction with several metal cofactor-dependent enzymes. nih.govresearchgate.net

For this compound, specific proteomic or metabolomic studies for target deconvolution have not been reported. However, the general approach for lichen-derived compounds involves using techniques like mass spectrometry and NMR spectroscopy to identify and quantify metabolites. nih.gov An integrated approach using genomics and metabolomics is considered essential for studying the complex systems of lichens and discovering new bioactive natural products. nih.gov Such advanced analytical techniques will be instrumental in future research to fully elucidate the molecular targets and cellular pathways of this compound.

Synthetic Biology and Chemoenzymatic Approaches for Alectosarmentin Production

Strategies for Enhanced Production of Alectosarmentin from Native Sources

The native producer of this compound is the fungal symbiont within the Alectoria sarmentosa lichen. Production of secondary metabolites in lichens is notoriously slow due to their slow growth rates. However, several strategies can be employed to enhance the yield from the native source, primarily by optimizing culture conditions of the isolated mycobiont or through elicitation.

Optimization of Culture Conditions: The biosynthesis of fungal secondary metabolites is highly sensitive to environmental and nutritional factors. Systematically varying these parameters can significantly boost the production of target compounds.

Interactive Data Table: Parameters for Optimizing this compound Production in Fungal Culture

| Parameter | Range/Type | Rationale for this compound Production |

| Temperature | 15-25°C | Lichen fungi are often adapted to cooler temperatures. Optimizing temperature can enhance enzymatic activity in the biosynthetic pathway. |

| pH | 4.5 - 6.5 | The pH of the culture medium affects nutrient uptake and the activity of extracellular enzymes crucial for growth and metabolism. |

| Carbon Source | Glucose, Maltose, Glycerol | The type and concentration of the carbon source directly influence the availability of primary precursors like acetyl-CoA for polyketide synthesis. |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium salts | Nitrogen availability is critical for the synthesis of enzymes and can act as a regulatory signal for secondary metabolism. |

| Light/Dark Cycle | Varied photoperiods | Light can be a significant regulatory factor for gene expression in fungi, potentially triggering defense-related secondary metabolite pathways. |

Elicitation: The production of secondary metabolites like this compound is often a defense response. Elicitors are compounds that trigger these defense pathways. Introducing specific elicitors into the fungal culture can induce or enhance the expression of the this compound biosynthetic gene cluster.

Abiotic Elicitors: Heavy metal ions (e.g., Cu²⁺, Cd²⁺), salts, and UV radiation can induce stress responses that lead to increased secondary metabolite production.

Biotic Elicitors: Molecules derived from other microorganisms, such as chitosan (B1678972) or cell wall fragments from competing fungi or bacteria, can mimic a pathogenic attack and stimulate the production of antimicrobial compounds like this compound.

Heterologous Expression of this compound Biosynthetic Gene Clusters in Model Host Organisms

A cornerstone of synthetic biology is the transfer of genetic pathways from one organism to another that is more amenable to laboratory cultivation and industrial-scale fermentation. nih.govnih.gov Heterologous expression of the this compound biosynthetic gene cluster (BGC) in a model host is a powerful strategy for reliable and scalable production. nih.govmdpi.com

The process involves:

Identification and Isolation of the BGC: The first critical step is to identify the complete set of genes responsible for this compound biosynthesis in the Alectoria sarmentosa genome. This is often achieved through genome sequencing and bioinformatic tools like antiSMASH, which can predict BGCs.

Cloning and Assembly: Due to their large size, BGCs, especially those involving polyketide synthases (PKS), may need to be cloned as several fragments and assembled into a single expression construct. tees.ac.uk

Transformation and Expression: The assembled BGC is introduced into a chosen heterologous host. The selection of the host is critical for successful production. nih.gov

Challenges in this process include the large size and complexity of many natural product BGCs, which can be difficult to clone and maintain. st-andrews.ac.uk Furthermore, ensuring the proper function of promoters and compatibility of the enzymatic machinery between the native and heterologous host is crucial. mdpi.com

Interactive Data Table: Comparison of Model Hosts for this compound BGC Expression

| Host Organism | Advantages | Disadvantages |

| Escherichia coli | Rapid growth, well-established genetic tools, low-cost cultivation. | Often fails to properly fold large eukaryotic enzymes like PKS; lacks necessary post-translational modifications. |

| Saccharomyces cerevisiae | Eukaryotic system, capable of post-translational modifications, GRAS (Generally Recognized As Safe) status. nih.gov | May have limited precursor supply for complex polyketides; codon usage can differ significantly from the native host. |

| Streptomyces coelicolor | Prolific producer of secondary metabolites, possesses abundant precursors and cofactors for polyketide synthesis. nih.gov | Slower growth than E. coli, more complex genetics, potential for BGC recombination. nih.gov |

| Aspergillus nidulans | Filamentous fungus, phylogenetically closer to the native lichen fungus, potentially better at expressing fungal PKS/NRPS enzymes. | More complex to manipulate genetically than yeast or bacteria, morphology can complicate fermentation. |

Chemoenzymatic Synthesis of this compound and its Precursors

Chemoenzymatic synthesis combines the efficiency and scalability of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. nih.govmdpi.com This hybrid approach is particularly well-suited for complex molecules like this compound, where creating specific stereocenters is a major chemical challenge. nih.gov

A plausible chemoenzymatic strategy would involve the chemical synthesis of a stable core structure, followed by precise enzymatic modifications to complete the molecule.

Chemical Synthesis of the Dibenzofuran (B1670420) Core: The planar dibenzofuran backbone of this compound can be constructed using established organic chemistry methods, such as palladium-catalyzed cross-coupling reactions. This provides a stable and readily available precursor.

Enzymatic Late-Stage Functionalization: The synthesized dibenzofuran core can then be subjected to enzymatic reactions. Enzymes, such as engineered cytochrome P450s or dioxygenases, can perform specific hydroxylations and subsequent cyclization to form the delicate lactol ring with high regio- and stereoselectivity, a step that is often difficult to control through purely chemical means. beilstein-journals.org

Interactive Data Table: Potential Chemoenzymatic Route to this compound

| Synthesis Step | Method | Key Reagents/Enzymes | Purpose |

| 1. Core Synthesis | Chemical Synthesis (e.g., Suzuki or Ullmann coupling) | Substituted phenols, boronic acids, metal catalysts. | Efficiently construct the dibenzofuran scaffold, a key precursor. rsc.org |

| 2. Regioselective Hydroxylation | Enzymatic Reaction | Engineered Cytochrome P450 Monooxygenase | Introduce hydroxyl groups at specific positions on the dibenzofuran core, which is crucial for subsequent cyclization. |

| 3. Lactol Formation | Enzymatic Oxidation/Cyclization | Oxidoreductase or Hydroxylase | Catalyze the final ring closure to form the stereospecific lactol structure of this compound. |

Metabolic Engineering for Optimized Biosynthesis Yields

Once a biosynthetic pathway is established in a heterologous host, metabolic engineering techniques can be applied to optimize the yield of this compound. nih.gov This involves rationally modifying the host's metabolism to channel more resources towards the production of the target compound. youtube.com

Key metabolic engineering strategies include:

Enhancing Precursor Supply: this compound, as a polyketide, is likely derived from acetyl-CoA and malonyl-CoA. The biosynthesis of these precursors can be boosted by overexpressing key enzymes in the host's central carbon metabolism, such as acetyl-CoA carboxylase. nih.govresearchgate.net

Blocking Competing Pathways: To prevent the diversion of precursors to other metabolic pathways, competing pathways can be blocked. This is typically done by deleting the genes for enzymes that catalyze the first committed step in a competing pathway.

Pathway and Cofactor Optimization: The expression levels of the genes within the this compound BGC can be fine-tuned using promoters of varying strengths to balance metabolic load and productivity. Additionally, ensuring a sufficient supply of necessary cofactors, such as NADPH for PKS enzymes, is critical for optimal pathway function.

Implementation of a Design-Build-Test-Learn Cycle: Advanced metabolic engineering projects utilize a cyclic approach where engineered strains are designed, built, and then tested for production. anr.fr The results are used to learn about the system and inform the next round of designs, leading to continuous improvement of the production strain.

Interactive Data Table: Metabolic Engineering Strategies for this compound

| Strategy | Target Pathway/Enzyme | Goal |

| Precursor Flux Enhancement | Acetyl-CoA carboxylase (ACC) | Increase the intracellular pool of malonyl-CoA, the primary building block for polyketide synthesis. |

| Blocking Competing Pathways | Fatty acid synthesis pathway enzymes | Prevent the drainage of acetyl-CoA and malonyl-CoA away from this compound production. |

| Cofactor Regeneration | Glucose-6-phosphate dehydrogenase (in Pentose Phosphate Pathway) | Increase the supply of NADPH, a critical reducing equivalent for polyketide synthase activity. |

| Transcriptional Regulation | Use of strong, inducible promoters for the this compound BGC | Achieve high-level, controlled expression of the biosynthetic enzymes to maximize yield without overburdening the host cell. mdpi.com |

Chemical Modification and Structure Activity Relationship Sar Studies of Alectosarmentin Analogs

Derivatization Strategies for Structural Modification

Chemical derivatization is a key strategy for creating analogs of a lead compound to build a data set for SAR studies. nih.govnih.gov This involves targeted chemical reactions to modify specific functional groups on the parent molecule. For alectosarmentin, with its multiple hydroxyl groups and a unique lactol ring, several derivatization strategies can be envisioned.

One documented modification of this compound involves methylation using dimethyl sulphate and potassium carbonate (K₂CO₃). This reaction typically targets hydroxyl groups, converting them into methoxy (B1213986) ethers. Such modifications can significantly alter a molecule's properties, including its hydrogen-bonding capacity, polarity, and metabolic stability.

Drawing from research on related lichen metabolites like depsides, other common derivatization approaches that could be applied to this compound include:

Esterification and Amidation: The carboxylic acid group, which is a precursor in the biosynthesis of the lactol ring in this compound, or could be exposed by ring-opening, can be converted to a variety of esters or amides.

Acylation: The hydroxyl groups can be acylated to form esters, which can function as prodrugs or alter the molecule's lipophilicity.

Halogenation: Introducing halogen atoms (e.g., chlorine, fluorine) onto the aromatic rings can modulate electronic properties and membrane permeability, which has been shown to enhance the biological activities of some natural products. researchgate.net

Reduction/Oxidation: The lactol functional group is a key feature of this compound. The degree of oxidation at this position can be critical for activity. For instance, in studies on the related lichen depside atranorin (B1665829), analogs with a reduced hydroxymethyl group or a deoxygenated methyl group at a key position showed shifts in their biological activity from inhibiting viral entry to inhibiting viral replication. plos.org

These strategies allow for the systematic exploration of how different parts of the this compound molecule contribute to its bioactivity.

| Strategy | Reagents/Method | Target Functional Group | Potential Effect on Molecule | Reference Example |

|---|---|---|---|---|

| Methylation | Dimethyl sulphate, K₂CO₃ | Hydroxyl groups | Increases lipophilicity, removes H-bond donor capacity. | Specific modification reported for this compound. |

| Reduction of Carbonyl/Lactol | Reducing agents (e.g., NaBH₄) | Lactol, aldehyde precursor | Alters oxidation state and H-bonding pattern. | Analog synthesis for the related lichen depside, Atranorin. plos.org |

| Acylation | Acid anhydrides or acyl chlorides | Hydroxyl groups | Increases lipophilicity, can act as a prodrug strategy. | Common strategy for poly-hydroxylated natural products. |

| Halogenation | Electrophilic halogenating agents | Aromatic rings | Modifies electronic properties and lipophilicity. | Used to enhance bioactivity in various natural product scaffolds. researchgate.net |

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. collaborativedrug.com Identifying the pharmacophore of this compound is crucial for designing more potent and selective analogs. While specific pharmacophore models for this compound have not been published, studies on other bioactive dibenzofurans provide valuable insights. nih.govmdpi.com

A 3D-QSAR and pharmacophore modeling study on dibenzofuran (B1670420) derivatives acting as PTP-MEG2 inhibitors identified a common pharmacophore hypothesis with the following key features nih.govnih.govoncotarget.com:

One Ring Aromatic (RA) feature: Highlighting the importance of the aromatic system.

Three Hydrophobic (Hyd) features: Indicating that hydrophobic interactions are critical for binding.

Two Hydrogen Bond Acceptor (HBA) features: Pointing to the necessity of specific hydrogen-bonding interactions. nih.govnih.govoncotarget.com

Another study focusing on polyoxygenated dibenzofurans for antibacterial activity generated a pharmacophore model containing mdpi.com:

One Aromatic (ARO) feature.

Four Hydrogen Bond Acceptor (ACC) features.

Two Hydrogen Bond Donor (DON) features. mdpi.com

Based on the structure of this compound and these related models, its key pharmacophoric features can be inferred to include:

The dibenzofuran core as a hydrophobic and aromatic scaffold.

The hydroxyl (-OH) groups on the aromatic rings, which can act as both hydrogen bond donors and acceptors.

The oxygen atoms within the furan (B31954) and lactol rings, which can act as hydrogen bond acceptors.

The unique spatial arrangement of these functional groups likely defines its interaction with biological targets and is the primary subject of investigation in SAR studies.

| Pharmacophoric Feature | Corresponding Structural Element in this compound | Potential Role in Biological Activity | Reference Concept |

|---|---|---|---|

| Aromatic Rings | The two benzene (B151609) rings of the dibenzofuran core | Hydrophobic (π-π stacking) interactions with target protein. | Common feature in dibenzofuran pharmacophore models. nih.govmdpi.com |

| Hydrogen Bond Donors (HBD) | Phenolic hydroxyl (-OH) groups, lactol hydroxyl group | Forms directional hydrogen bonds with acceptor sites on the target. | Identified as a key feature in bioactive dibenzofurans. mdpi.com |

| Hydrogen Bond Acceptors (HBA) | Oxygen atoms of hydroxyl groups, furan ring, and lactol ring | Forms hydrogen bonds with donor sites on the target. | Identified as a key feature in bioactive dibenzofurans. nih.govmdpi.com |

| Hydrophobic Regions | Dibenzofuran scaffold, methyl group | Non-specific hydrophobic interactions, contributing to binding affinity. | Critical feature in dibenzofuran PTP-MEG2 inhibitor model. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.me By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized molecules, thereby accelerating the drug discovery process. oncodesign-services.com

QSAR modeling can be broadly categorized into 2D and 3D approaches.

2D-QSAR: This method uses descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., lipophilicity, electronic parameters). For example, QSAR studies on polychlorinated dibenzofurans have successfully used descriptors based on density functional theory (DFT), like chemical softness and electronegativity, to explain variations in toxicity. acs.org

3D-QSAR: This approach uses descriptors that depend on the 3D conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. bohrium.com A 3D-QSAR study on dibenzofuran derivatives identified that specific steric and hydrogen bond acceptor properties were crucial for their inhibitory activity. nih.govnih.govoncotarget.com

For this compound analogs, a QSAR study would involve synthesizing a series of derivatives, measuring their biological activity, and then building a model. This model could then predict the activity of other hypothetical derivatives, guiding the synthesis of more potent compounds.

Computational chemistry plays a vital role in modern SAR studies. Molecular docking is a key technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, like this compound derivative) to the active site of a target protein. redalyc.orgresearchgate.net

In studies of dibenzofuran derivatives, molecular docking simulations have been used to understand how the most active compounds bind to their target enzyme, PTP-MEG2. nih.govnih.govoncotarget.com These simulations revealed that the inhibitors fit into specific binding pockets, forming key interactions (like hydrogen bonds and hydrophobic contacts) that explain their potency and selectivity. nih.govnih.govoncotarget.com

For this compound, if a biological target is identified, molecular docking could be employed to:

Visualize the binding mode of this compound in the active site.

Explain the experimental SAR data by correlating structural changes in analogs with changes in binding interactions.

Propose new modifications to improve binding affinity and, consequently, biological activity.

| Modeling Approach | Technique/Method | Typical Descriptors/Output | Application to this compound Analogs |

|---|---|---|---|

| 2D-QSAR | Multiple Linear Regression (MLR) | Topological indices, physicochemical properties (LogP), electronic descriptors. | Correlate structural features with activity to predict potency of new analogs. |

| 3D-QSAR | CoMFA, CoMSIA | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields (Contour Maps). | Visualize favorable/unfavorable regions around the molecule to guide structural modifications. |

| Computational Chemistry | Molecular Docking | Binding pose, binding energy (score), protein-ligand interactions. | Predict how derivatives bind to a target protein and rationalize SAR data. |

| Computational Chemistry | Density Functional Theory (DFT) | Electronic properties (softness, electrophilicity), optimized geometry. | Calculate accurate electronic descriptors for use in QSAR models. acs.org |

Rational Design of this compound Derivatives with Modulated Bioactivities

Rational design utilizes the insights gained from SAR, pharmacophore modeling, and computational studies to design new molecules with improved, or modulated, biological activities in a directed and non-random manner. dokumen.pub The ultimate goal is to optimize a lead compound like this compound into a more effective agent.

Based on the analysis of the dibenzofuran scaffold, a rational design strategy for this compound derivatives would involve:

Targeting Key Interaction Points: Guided by pharmacophore models and docking studies, modifications would focus on the hydroxyl and lactol groups, which are predicted to be crucial for hydrogen bonding. For instance, the steric bulk or electronic properties of substituents on the aromatic rings could be altered to optimize interactions identified by 3D-QSAR maps. bohrium.com

Modulating Physicochemical Properties: Derivatives would be designed to have altered lipophilicity (LogP) or polar surface area (PSA) to improve properties like cell permeability. For example, converting a hydroxyl group to a methoxy group increases lipophilicity.

Exploring the Role of the Lactol Ring: Given that the lactol is a distinguishing feature, synthesizing analogs where this ring is opened or modified to other heterocyclic systems could reveal its importance and potentially lead to novel scaffolds with different activity profiles. The synthesis of analogs with varying oxidation states at this position, similar to what was done for atranorin, could be a fruitful strategy. plos.org

Through this iterative cycle of design, synthesis, biological testing, and computational analysis, novel this compound derivatives with specifically tailored bioactivities can be developed.

Advanced Analytical Methodologies for Alectosarmentin Research

Chromatographic and Spectroscopic Techniques for Isolation and Characterization

The precise identification and characterization of alectosarmentin rely on the synergistic use of chromatographic separation and spectroscopic detection methods.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound, offering unparalleled precision in mass measurement. labmanager.combioanalysis-zone.com This capability allows for the determination of the elemental composition of the molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high mass accuracy is critical for distinguishing this compound from other compounds that may have the same nominal mass. bioanalysis-zone.comchromatographyonline.com

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable in this compound research. frontiersin.orgresearchgate.netwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for analyzing complex mixtures from lichen extracts. wikipedia.orgyoutube.com Liquid chromatography first separates the components of the extract, after which the mass spectrometer provides detailed structural information for each component. wikipedia.org LC-MS/MS, a tandem approach, further enhances sensitivity and specificity, making it highly suitable for the analysis of lichen-derived compounds like usnic acid, a related dibenzofuran (B1670420). researchgate.netesogu.edu.tr The development of a sensitive LC-MS/MS method was crucial for quantifying alectinib, another complex molecule, and its metabolite in human urine, highlighting the technique's potential for detailed pharmacokinetic studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : While less common for non-volatile compounds like this compound in its native form, GC-MS can be employed for the analysis of volatile derivatives or degradation products. It is often used in broader metabolomic studies of lichens. frontiersin.org

The initial structural work on this compound itself utilized mass spectrometry to help establish its identity as a novel dibenzofuranoid lactol. anbg.gov.auacs.org

Table 1: Key Mass Spectrometry Data for this compound Analysis

| Parameter | Description | Significance in this compound Research |

| High Mass Accuracy | The ability of HRMS to determine the m/z ratio with high precision (typically < 5 ppm error). chromatographyonline.com | Enables the calculation of the exact elemental formula, confirming the molecular composition of this compound. uni-rostock.de |

| MS/MS Fragmentation | Involves the fragmentation of a selected ion to produce a characteristic pattern of fragment ions. | Provides detailed structural information, aiding in the definitive identification of this compound and distinguishing it from isomers. |

| Retention Time (in LC-MS) | The time it takes for a compound to pass through the chromatography column. | A characteristic property that, when combined with mass data, increases the confidence of compound identification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the complete structural elucidation of this compound. frontiersin.orgnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C) : Proton (¹H) NMR reveals the number and types of hydrogen atoms and their connectivity, while Carbon-13 (¹³C) NMR provides information about the carbon skeleton. These techniques were instrumental in the initial characterization of this compound. tandfonline.com

2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for assembling the complete structure. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between different atoms within the molecule, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the dibenzofuranoid lactol structure.

The pioneering work on this compound heavily relied on both 1D and 2D NMR techniques to determine its novel structure. anbg.gov.au

Table 2: Application of NMR Techniques in this compound Research

| NMR Technique | Information Provided | Relevance to this compound Structure |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Defines the proton environment and their neighboring relationships. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Reveals the number and types of carbon atoms in the molecule. |

| 2D COSY | Shows correlations between coupled protons. | Helps to trace out proton-proton spin systems within the molecule. |

| 2D HSQC/HMQC | Correlates protons with their directly attached carbons. | Links the proton and carbon skeletons together. |

| 2D HMBC | Shows correlations between protons and carbons over two to three bonds. | Crucial for connecting different molecular fragments and establishing the overall connectivity of the this compound structure. |

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of this compound, its precise atomic arrangement, bond lengths, and bond angles can be established. nih.govwisc.edu This technique provides an unambiguous determination of the molecule's absolute stereochemistry. While mass spectrometry and NMR spectroscopy are powerful tools for deducing a molecule's structure, X-ray crystallography provides the ultimate confirmation by producing a detailed 3D picture of the electron density within the crystal. anbg.gov.auwikipedia.org This method has been fundamental in confirming the structures of countless natural products. anbg.gov.au

"Omics" Technologies in Lichen Metabolite Discovery and Pathway Analysis

The advent of "omics" technologies has revolutionized the study of natural products, including those from lichens. These approaches provide a global view of the metabolites and the genetic potential of an organism.

Metabolomics Profiling of this compound and Related Compounds

Metabolomics involves the comprehensive analysis of all small molecules (the metabolome) within a biological sample. frontiersin.orgnih.gov In the context of lichens, metabolomics can be used to:

Profile the chemical diversity of a lichen species, including the detection of this compound and other related dibenzofurans. frontiersin.orgnih.gov

Compare the metabolite profiles of different lichen species or the same species under varying environmental conditions.

Identify novel bioactive compounds by detecting previously uncharacterized molecules.

LC-MS is a primary analytical platform for metabolomics studies due to its sensitivity and broad coverage of diverse chemical classes. frontiersin.orgresearchgate.net

Genomics and Genome Mining for Biosynthetic Potential

The biosynthesis of lichen secondary metabolites like this compound is controlled by specific sets of genes organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.org Genomics and genome mining are powerful tools for exploring this genetic blueprint.

Genome Sequencing : The sequencing of the genomes of lichen-forming fungi provides access to the complete genetic information, including all potential BGCs. frontiersin.org

Genome Mining : Computational algorithms are used to scan the fungal genome for sequences that encode key biosynthetic enzymes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govfrontiersin.org this compound, being a polyketide-derived compound, is synthesized by a PKS. sci-hub.se

Linking Genes to Metabolites : By identifying the PKS gene cluster responsible for this compound production, researchers can begin to understand the enzymatic steps involved in its biosynthesis. This can be achieved by comparing the genomes of this compound-producing and non-producing lichens or through heterologous expression of the candidate gene cluster in a model organism. nih.govplos.org

Recent studies have highlighted that the biosynthetic potential of lichens often far exceeds the number of known compounds, suggesting a rich source for the discovery of new natural products through genome mining. frontiersin.orgmdpi.com

Proteomics for Enzyme and Target Identification

Proteomics, the large-scale study of proteins, is an indispensable tool for functional characterization of the enzymes involved in the biosynthesis of natural products like this compound. usf.edu Unlike genomics, which outlines the genetic potential of an organism, proteomics provides a direct snapshot of the proteins that are actively expressed under specific conditions. mdpi.com This is particularly important for secondary metabolism, where biosynthetic genes may only be expressed in response to specific developmental or environmental triggers. mdpi.com

A primary strategy in natural product research is the "bottom-up" or "shotgun" proteomics approach. researchgate.net This workflow involves the extraction of the entire proteome from the lichen mycobiont, enzymatic digestion of proteins into smaller peptides, separation using liquid chromatography (LC), and analysis by tandem mass spectrometry (MS/MS). usf.edu The resulting peptide fragment data is then matched against protein sequence databases to identify the parent proteins. researchgate.net

This methodology is highly effective for identifying the large, multidomain enzymes typical of secondary metabolite biosynthesis, such as Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.netnih.gov Since dibenzofurans like this compound are polyketides, identifying the specific PKS and subsequent tailoring enzymes (e.g., oxidoreductases, cyclases) responsible for its creation is a key research goal. uliege.be Proteomics can pinpoint these expressed enzymes, linking them to biosynthetic gene clusters predicted by genome mining. frontiersin.org Furthermore, activity-based protein profiling (ABPP) uses specialized chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for the direct identification of functional enzymes within a complex proteome. wikipedia.org

Table 1: Proteomics Approaches for Characterizing Natural Product Biosynthesis

| Proteomic Strategy | Description | Application in this compound Research | Key Advantages |

|---|---|---|---|

| Shotgun Proteomics | Comprehensive analysis of the entire expressed proteome. Proteins are digested into peptides, which are identified by LC-MS/MS. researchgate.net | Identification of all expressed enzymes, including the core Polyketide Synthase (PKS) and tailoring enzymes for this compound biosynthesis. | Provides a global view of the proteome; does not require prior knowledge of target proteins. researchgate.net |

| Differential Proteomics | Compares protein abundance between two or more states (e.g., producing vs. non-producing culture conditions). frontiersin.org | Pinpoints enzymes specifically upregulated during this compound production. | Highlights proteins directly relevant to the biological process of interest. |

| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to label active enzymes, which are then identified by mass spectrometry. wikipedia.org | Specifically identifies catalytically active biosynthetic enzymes, confirming their functional state. | Measures enzyme activity directly, rather than just protein abundance. wikipedia.org |

| Targeted Proteomics | Quantifies specific, pre-selected proteins or peptides, often using methods like Selected Reaction Monitoring (SRM). | Accurate quantification of known biosynthetic enzymes under different conditions to study regulation. | High sensitivity and specificity for predetermined proteins of interest. frontiersin.org |

Genetic Manipulation Techniques for Lichen Symbionts

A significant bottleneck in studying lichen secondary metabolism has been the inability to perform genetic manipulations on the fungal symbiont (mycobiont), which is responsible for producing the vast majority of lichen compounds. nih.gov The slow growth and fastidious culture requirements of mycobionts have historically hindered the development of transformation systems. mdpi.com However, recent breakthroughs are paving the way for functional gene analysis, which is essential to definitively link genes to metabolites like this compound.

Agrobacterium tumefaciens-mediated transformation (ATMT) has emerged as a powerful and versatile tool for introducing foreign DNA into fungal genomes. nih.gov This method, which co-opts the natural ability of the A. tumefaciens bacterium to transfer a segment of its DNA (T-DNA) into a host, has been successfully adapted for several fungi that were previously considered intractable. researchgate.net

Crucially, ATMT has been established for the first time in lichen-forming fungi, representing a landmark achievement for the field. nih.govmdpi.com Successful protocols have been developed for both yeast-like mycobionts, such as Umbilicaria muhlenbergii, and filamentous mycobionts, like Cladonia macilenta. nih.govmdpi.comnih.gov The methodology involves co-cultivating mycobiont cells or mycelia with A. tumefaciens carrying a binary vector. This vector contains the desired T-DNA, which typically includes a selectable marker gene (e.g., for hygromycin B resistance) and often a reporter gene like Green Fluorescent Protein (GFP). researchgate.nettandfonline.com

A key feature of ATMT is its tendency to cause random, single-copy T-DNA insertions into the host genome. nih.govnih.gov This makes it an ideal tool for insertional mutagenesis. By creating a large library of transformants, researchers can screen for mutants with altered chemical profiles (e.g., those that no longer produce this compound). The disrupted gene in such a mutant can then be identified, providing direct evidence of its role in the biosynthetic pathway. mdpi.com

Table 2: Key Findings in ATMT of Lichen-Forming Fungi

| Organism | Key Optimization Factors | Transformation Efficiency | Single T-DNA Insertion Rate | Reference |

|---|---|---|---|---|

| Umbilicaria muehlenbergii | Use of acetosyringone (B1664989); co-cultivation duration and temperature. | Not explicitly quantified, but 918 transformants were generated. | 88% | nih.gov |

| Cladonia macilenta | Co-cultivation period (>10 days); input mycobiont biomass (>2 mg). | Not explicitly quantified, but deemed efficient for the slow-growing fungus. | 88% | mdpi.comnih.gov |

| ***Xylaria grammica* (endolichenic)** | 48h co-cultivation; use of fresh mycelia; acetosyringone pre-treatment. | ~25 transformants per 1x10^7 spores. | 78.9% | tandfonline.com |

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Uncharted Alectosarmentin Biosynthetic Pathways

The complete biosynthetic pathway of this compound is currently unknown. While it is established that most secondary metabolites in lichens are produced via one of three main pathways—the shikimic acid, acetate-polymalonate (polyketide), or mevalonic acid pathways—the specific enzymatic steps leading to this compound have not been elucidated. austriaca.at As a dibenzofuran (B1670420), it is hypothesized to derive from the acetate-polymalonate pathway, similar to other polyketide-based lichen substances. austriaca.atresearchgate.net

Future research must prioritize the mapping of this pathway. A critical approach will be the application of genome mining to the fungal partner (mycobiont) of Alectoria sarmentosa. Modern sequencing and bioinformatics tools can identify putative polyketide synthase (PKS) gene clusters that may be responsible for synthesizing the core structure of this compound. researchgate.net The identification of these biosynthetic gene clusters (BGCs) is the first step toward understanding its formation.

Furthermore, heterologous expression of candidate BGCs in more tractable host organisms, such as Aspergillus nidulans or Saccharomyces cerevisiae, will be a powerful strategy to confirm gene function and characterize the individual biosynthetic enzymes. nih.govplos.org This approach not only validates the pathway but also sets the stage for engineered biosynthesis, a key component of sustainable production.

Discovery of Novel Preclinical Biological Activities beyond Antimicrobial Action

This compound was originally discovered and characterized based on its antimicrobial activity. nih.goveurekaselect.com While significant, this likely represents only a fraction of its biological capabilities. The broader class of dibenzofurans, to which this compound belongs, is known for a range of pharmacological effects, including cytotoxic, antioxidant, and anti-inflammatory activities. researchgate.netresearchgate.net This suggests that this compound may possess a similar, yet unexplored, bioactivity profile.

Future preclinical research should therefore involve comprehensive screening of this compound for a variety of biological effects. Key areas of investigation include:

Anticancer Activity: Systematic evaluation against a panel of human cancer cell lines is warranted. researchgate.net Reviews have noted that dibenzofurans from lichens possess cytotoxic properties, making this a logical avenue for exploration. researchgate.net

Anti-inflammatory Effects: Assays measuring the inhibition of inflammatory mediators, such as nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, could reveal anti-inflammatory potential, a known property of other lichen-derived dibenzofurans like atranorin (B1665829) and usnic acid. researchgate.net

Antioxidant Capacity: Standard assays (e.g., DPPH, ORAC) should be employed to quantify its ability to scavenge free radicals, a common feature of phenolic compounds like dibenzofurans. ceon.rs

Discovering novel activities would significantly broaden the therapeutic potential of this compound and could present new opportunities for development in oncology, immunology, and other disease areas.

Development of Sustainable and Scalable Production Strategies for this compound

A major impediment to the development of most lichen-derived natural products, including this compound, is the "supply problem." Lichens are typically slow-growing organisms, and harvesting them from the wild for large-scale extraction is neither ecologically sustainable nor commercially viable. researchgate.net Overcoming this challenge is crucial for any translational research.

Future efforts must focus on two primary strategies for sustainable and scalable production:

Total Chemical Synthesis: Developing a robust and efficient total synthesis route would provide a reliable, lichen-independent source of this compound. While the synthesis of complex, polycyclic natural products can be challenging, modern synthetic methodologies could make this achievable. A scalable synthesis would allow for the production of gram-scale quantities necessary for extensive preclinical testing. nih.gov

Biotechnological Production: Leveraging the biosynthetic pathway, once elucidated (as per section 10.1), offers a promising "green" alternative. This involves transferring the identified this compound gene cluster into a fast-growing, industrial-grade microorganism like yeast or bacteria. researchgate.netnih.gov This synthetic biology approach can be optimized for high-yield production in bioreactors. Additionally, strategies like the "One Strain Many Compounds" (OSMAC) method could be used to stimulate the production of this compound in its native fungal host under controlled laboratory conditions. researchgate.net

| Research Area | Objective | Proposed Methodologies | Potential Impact |

|---|---|---|---|

| Biosynthetic Pathway | Elucidate the complete enzymatic pathway for this compound production. | Genome mining of Alectoria sarmentosa mycobiont; Heterologous expression of candidate gene clusters. | Enables biotechnological production and pathway engineering. |

| Novel Bioactivities | Identify preclinical activities beyond antimicrobial action. | In vitro screening for cytotoxic, anti-inflammatory, and antioxidant effects. | Expands therapeutic potential into new disease areas (e.g., oncology). |

| Production Strategy | Develop a sustainable and scalable source of the compound. | Total chemical synthesis; Synthetic biology (heterologous production). | Overcomes the supply bottleneck for advanced preclinical studies. |

| Mechanistic Elucidation | Identify molecular targets and understand the mechanism of action. | Target identification assays; In silico molecular docking and dynamics simulations. | Provides a rational basis for drug development and optimization. |

| AI/ML Integration | Accelerate and optimize all research and development phases. | AI-driven genome mining; ML-based bioactivity prediction; Retrosynthesis planning. | Reduces time and cost of development; Uncovers novel insights. |

Advanced Mechanistic Elucidation of this compound's Molecular Interactions

Beyond identifying what this compound does, it is critical to understand how it works at a molecular level. Its structural characterization as a dibenzofuranoid lactol provides a starting point, but its molecular targets and mechanisms of action remain unknown. nih.gov

A future, in-depth mechanistic investigation should be a multi-pronged effort. Once a robust biological activity (e.g., cytotoxicity) is confirmed, studies should aim to:

Identify Protein Targets: Techniques such as affinity chromatography coupled with mass spectrometry, or thermal proteome profiling, can be used to pull down and identify specific protein binding partners from cell lysates.

Validate Target Engagement: Cellular assays should be developed to confirm that this compound engages the identified target in a cellular context and that this engagement is responsible for the observed biological effect.

Utilize In Silico Modeling: Once potential targets are identified, computational methods like molecular docking can predict the binding mode and affinity of this compound within the protein's active or allosteric sites. rsc.orgresearchgate.net Subsequent molecular dynamics simulations can assess the stability of this interaction over time, providing insights into the structural basis of its activity. rsc.org These in silico studies can guide the design of more potent and selective derivatives. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize and accelerate every aspect of this compound research. nih.govastrixinc.com Rather than being a standalone research direction, AI/ML should be woven into the fabric of the other four areas.

Key applications include:

Biosynthesis: AI-powered tools can analyze genomic data with greater speed and accuracy to predict the correct biosynthetic gene cluster for this compound from a multitude of candidates within the lichen's genome. researchgate.net

Bioactivity Prediction: ML models, trained on large datasets of chemical structures and their known biological activities, can predict the likelihood of this compound being active against new targets, helping to prioritize which preclinical assays to perform. astrixinc.comucsf.edu

Chemical Synthesis: AI platforms can perform automated retrosynthetic analysis to propose novel and efficient chemical synthesis routes that may not be obvious to human chemists, potentially reducing the time and cost of development.

Mechanistic Analysis: ML can analyze complex datasets from proteomic or transcriptomic experiments to identify patterns and networks affected by this compound treatment, offering clues to its mechanism of action that might be missed by traditional analysis. nih.gov

By embracing these computational technologies, the path from discovery to preclinical validation for this compound can be made significantly more efficient and insightful. google.com

Q & A

Q. Basic Research Focus

- Field Studies : Correlate this compound abundance with environmental stressors (UV exposure, pH) using HPLC-quantified extracts from lichens sampled across microhabitats .

- In Vitro Assays : Test antioxidative capacity via DPPH radical scavenging to evaluate UV-protective roles .

- Symbiotic Dependency : Culture lichen mycobionts with/without photobionts and quantify this compound via LC-MS to assess algal dependency .

Data Interpretation : Use multivariate statistics (e.g., PCA) to disentangle biotic vs. abiotic drivers of metabolite variation .

What methodological pitfalls arise when comparing this compound’s spectral data across historical and modern studies?

Advanced Research Focus

Historical reports (pre-2000) often lack:

- Chromatographic Details : Column type, gradient programs, and detection wavelengths, complicating reproducibility .

- Quantitative Standards : Early studies used visual TLC intensity, whereas modern LC-MS/MS provides ng/mL sensitivity .

Solution : Re-analyze archived specimens with contemporary methods and publish raw spectral data in open repositories (e.g., GNPS) for cross-study validation .

How can omics technologies be integrated to elucidate this compound’s regulatory networks in lichens?

Q. Advanced Research Focus

- Transcriptomics : RNA-seq of lichen thalli under stress (e.g., desiccation) to identify upregulated PKS genes .

- Proteomics : MALDI-TOF MS of fungal-algal co-cultures to detect enzyme complexes involved in dibenzofuran synthesis .

- Metabolomics : GNPS-based molecular networking to map this compound’s chemical ecology across lichen families .

Best Practice : Use KEGG annotations for pathway enrichment analysis and cross-reference with UNITE database for taxonomic accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.